molecular formula C14H12F3N3O3S B1448770 Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]thiophene-2-carboxylate CAS No. 2108833-69-6

Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]thiophene-2-carboxylate

Cat. No.: B1448770
CAS No.: 2108833-69-6
M. Wt: 359.33 g/mol
InChI Key: DRDOKEMZFDTSHM-UHFFFAOYSA-N
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Description

Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C14H12F3N3O3S and its molecular weight is 359.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Thiophene Derivatives in Drug Development

Thiophene derivatives, like the one mentioned, play a significant role in pharmaceutical research due to their diverse biological activities. These compounds are often explored for their potential in drug development, particularly as central nervous system (CNS) acting drugs. For example, heterocycles containing thiophene units have been identified as potential lead molecules for synthesizing compounds with CNS activity, ranging from antidepressant to anticonvulsant effects (Saganuwan, 2017).

Carbonyl Compounds in Chemical Synthesis

Carbonyl compounds, which include carboxylates like the one , are pivotal in chemical synthesis, offering versatile pathways for creating complex molecules. For instance, Knoevenagel condensation, a reaction involving carbonyl compounds, has been utilized to generate a wide array of compounds with significant anticancer activities. This demonstrates the utility of carbonyl and related compounds in synthesizing biologically active molecules (Tokala, Bora, & Shankaraiah, 2022).

Material Science and Polymer Research

In material science, thiophene derivatives are also investigated for their electronic properties, making them suitable for applications in organic electronics and as components in polymeric materials. The chemical modification of thiophene-containing compounds can lead to the development of new materials with specific properties, such as conducting polymers or materials for drug delivery systems (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Properties

IUPAC Name

methyl 3-[[2-methyl-6-(trifluoromethyl)pyridin-3-yl]carbamoylamino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3S/c1-7-8(3-4-10(18-7)14(15,16)17)19-13(22)20-9-5-6-24-11(9)12(21)23-2/h3-6H,1-2H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDOKEMZFDTSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=C(SC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]thiophene-2-carboxylate
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Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]thiophene-2-carboxylate
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Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]thiophene-2-carboxylate
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Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]thiophene-2-carboxylate
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Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]thiophene-2-carboxylate
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Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]thiophene-2-carboxylate

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